molecular formula C13H18N2O3S B14932521 N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide

Cat. No.: B14932521
M. Wt: 282.36 g/mol
InChI Key: CBRIKAZQPJWNOH-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide is a synthetic organic compound with a complex structure It contains a thiophene ring, which is a five-membered ring with sulfur, and an oxolane ring, which is a five-membered ring with oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and oxolane derivatives, such as:

Uniqueness

Its unique structure allows it to interact with different molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide

InChI

InChI=1S/C13H18N2O3S/c1-3-8-7(2)19-13(10(8)11(14)16)15-12(17)9-5-4-6-18-9/h9H,3-6H2,1-2H3,(H2,14,16)(H,15,17)

InChI Key

CBRIKAZQPJWNOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2CCCO2)C

Origin of Product

United States

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